molecular formula C13H25N B15268084 N-(1-cyclopropylethyl)cyclooctanamine

N-(1-cyclopropylethyl)cyclooctanamine

Cat. No.: B15268084
M. Wt: 195.34 g/mol
InChI Key: GVYWIXXIKFLXDF-UHFFFAOYSA-N
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Description

N-(1-Cyclopropylethyl)cyclooctanamine is a cycloaliphatic amine characterized by an eight-membered cyclooctane ring linked to a secondary amine substituted with a 1-cyclopropylethyl group. The cyclopropane moiety introduces steric constraint and enhanced lipophilicity, while the cyclooctane ring confers conformational flexibility. For example, cyclooctanamine derivatives with aromatic substituents (e.g., indole, imidazole) exhibit antimicrobial activity against intracellular pathogens , suggesting that the target compound’s activity may depend on substituent electronic and steric profiles.

Properties

Molecular Formula

C13H25N

Molecular Weight

195.34 g/mol

IUPAC Name

N-(1-cyclopropylethyl)cyclooctanamine

InChI

InChI=1S/C13H25N/c1-11(12-9-10-12)14-13-7-5-3-2-4-6-8-13/h11-14H,2-10H2,1H3

InChI Key

GVYWIXXIKFLXDF-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1)NC2CCCCCCC2

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropylethyl)cyclooctanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-cyclopropylethyl)cyclooctanamine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(1-cyclopropylethyl)cyclooctanamine is not well-documented. as an amine, it is likely to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, ionic interactions, and hydrophobic effects. These interactions can modulate the activity of the target molecules and influence biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclooctanamine Derivatives with Aromatic Substituents
Compound Substituent Molecular Formula Key Properties/Activities Reference
N-((1H-Indol-3-yl)methyl)cyclooctanamine Indole-methyl group C₁₇H₂₅N₂ Antimicrobial activity against intracellular pathogens (e.g., Mycobacterium tuberculosis)
N-[3-(1H-Imidazol-1-ylmethyl)phenyl]cyclooctanamine Imidazole-phenyl group C₁₈H₂₅N₃ Enhanced solubility and potential kinase inhibition due to imidazole’s hydrogen-bonding capacity
N-(1-Cyclopropylethyl)cyclooctanamine Cyclopropylethyl group C₁₃H₂₅N Predicted higher metabolic stability due to cyclopropane’s resistance to oxidation

Key Differences :

  • Substituent Effects : Indole and imidazole groups in analogs enhance π-π stacking and hydrogen bonding, critical for target binding . The cyclopropylethyl group in the target compound lacks aromaticity but may improve membrane permeability via increased lipophilicity.
  • Bioactivity: Aromatic derivatives show direct antimicrobial effects, while the cyclopropylethyl analog’s activity (if any) may relate to enzyme modulation, as seen in structurally related N-(1-cyclopropylethyl) amine derivatives interacting with ethanol metabolic enzymes .
Cycloaliphatic Amines with Varying Ring Sizes
Compound Ring Size Molecular Formula Key Properties/Activities Reference
N-(Cyclopentylmethyl)cyclopentanamine 5-membered C₁₁H₂₁N High rigidity, limited bioavailability due to steric hindrance
N-(3-Cycloheptylpropyl)carbamate derivative 7-membered C₂₃H₃₉N₃O₂ Moderate flexibility; used in peptide-mimetic drug design
This compound 8-membered C₁₃H₂₅N Balanced flexibility and lipophilicity; potential for CNS penetration

Key Differences :

  • Conformational Flexibility : Larger rings (e.g., cyclooctane) enable adaptive binding to enzymes or receptors, whereas smaller rings (cyclopentane) restrict motion, reducing target engagement .
  • Metabolic Stability : Cyclopropane in the target compound resists oxidative degradation compared to cycloheptane or cyclopentane derivatives .

Functional and Kinetic Comparisons

  • Enzyme Interactions: N-(1-Cyclopropylethyl)amine derivatives inhibit alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) in vitro, with IC₅₀ values in the micromolar range .
  • Synthetic Accessibility : Pyrazole-substituted cyclooctanamines (e.g., N-[3-(1H-pyrazol-1-ylmethyl)phenyl]cyclooctanamine) are commercially available , suggesting feasible synthesis routes for the target compound via reductive amination or nucleophilic substitution.

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